molecular formula C8H3Cl2FN2 B1398002 1,4-Dichloro-5-fluorophthalazine CAS No. 23928-47-4

1,4-Dichloro-5-fluorophthalazine

Cat. No. B1398002
CAS RN: 23928-47-4
M. Wt: 217.02 g/mol
InChI Key: DHGXMZANOVUXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-5-fluorophthalazine is a chemical compound with the molecular formula C8H3Cl2FN2. Its molecular weight is 217.03 . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 1,4-Dichloro-5-fluorophthalazine is 1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.03 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Anticancer Activities

1,4-Dichloro-5-fluorophthalazine derivatives have been investigated for their potential in cancer treatment. For instance, the synthesis of novel 1,4-disubstituted phthalazines, which include compounds related to 1,4-dichloro-5-fluorophthalazine, has shown higher activity against cancer cell lines compared to a cisplatin control in vitro (Li et al., 2006).

Antibacterial Applications

Compounds containing elements of 1,4-dichloro-5-fluorophthalazine have been used in the synthesis of new molecules with antibacterial properties. For example, the use of 2,4-dichloro-5-fluorophenyl and other fluorophenyl groups in synthesizing new biologically active molecules resulted in compounds showing promising antibacterial activity (Holla et al., 2003).

Role in Immunological Disorders and Inflammation Treatment

Derivatives of 1,4-dichloro-5-fluorophthalazine have been identified as potential treatments for inflammation, immunological disorders, and cancer. Specifically, 8-fluorophthalazin-1(2H)-one compounds, related to the structure of 1,4-dichloro-5-fluorophthalazine, have been cited as inhibitors of Bruton's Tyrosine Kinase (Btk), which plays a role in these diseases (Abdel-Magid, 2013).

Synthesis and Chemical Properties

Research on 1,4-dichloro-5-fluorophthalazine has involved exploring its synthesis and chemical properties. An improved synthesis method for 1,4-dichlorophthalazine, closely related to 1,4-dichloro-5-fluorophthalazine, has been developed, showcasing the compound's versatility in chemical reactions (Hirsch & Orphanos, 1965).

Spectroscopic and Resonance Elucidation

The structure of polymers derived from phthalazine compounds, including those related to 1,4-dichloro-5-fluorophthalazine, has been elucidated using spectroscopic and magnetic resonance techniques. This research aids in understanding the molecular structure and potential applications of these polymers (Paventi et al., 1996).

Amide Coupling Agent

Derivatives of 1,4-dichloro-5-fluorophthalazine have been utilized as amide coupling agents in chemical synthesis. For instance, fluorine-containing triazine, which shares structural similarities, has been employed in the formation of amide bonds, showcasing its utility in organic synthesis (Zhang & Lu, 2006).

properties

IUPAC Name

1,4-dichloro-5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGXMZANOVUXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732393
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-5-fluorophthalazine

CAS RN

23928-47-4
Record name 1,4-Dichloro-5-fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-5-fluorophthalazine
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-5-fluorophthalazine
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-5-fluorophthalazine
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-5-fluorophthalazine
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-5-fluorophthalazine
Reactant of Route 6
1,4-Dichloro-5-fluorophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.